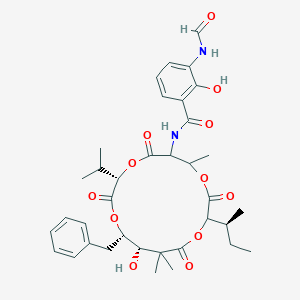![molecular formula C21H46O3Si2 B015557 (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one CAS No. 187527-25-9](/img/structure/B15557.png)
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical processes, often requiring specific conditions and catalysts. For instance, the synthesis of related silaheterocycles involves X-ray structure analysis and the use of specific reagents and catalysts (Reber et al., 1989).
Molecular Structure Analysis
Compounds with similar structures display significant complexity. For example, some structures are characterized by rigid bicyclic molecules with significant non-planarity and distinctive intraring valence angles (Reber et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of diverse and complex structures. For instance, the reaction of certain silaheterocycles with potassium can result in various anionic structures with distinct molecular conformations (Fukawa et al., 2004).
Physical Properties Analysis
The physical properties of such compounds can be quite varied. For example, certain related compounds exhibit amorphous solid states and solubility in common organic solvents, with notable molecular weights and film-forming capabilities (Koo et al., 1993).
Chemical Properties Analysis
The chemical properties of compounds like (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one are diverse and can include high reactivity with other chemicals, leading to the formation of new compounds with unique structures and properties (Mazeaud et al., 2000).
Aplicaciones Científicas De Investigación
1. Bioactivities of Analogous Compounds
The study by Zhao et al. (2020) discusses the bioactivities of 2,4-Di-tert-butylphenol and its analogs, highlighting their presence in various organisms and their potent toxicity against many testing organisms. This study may provide a context for understanding similar bioactive compounds and their potential applications or effects in biological systems (Zhao et al., 2020).
2. Synthesis and Practical Application of Chemical Intermediates
Gu et al. (2009) provide a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of various materials. The study focuses on the development of an efficient, environmentally benign process, which could be relevant for the synthesis of related compounds (Gu et al., 2009).
3. Plant Biomass Conversion to Chemical Reagents
Chernyshev et al. (2017) review the advances in converting plant biomass into hydroxymethylfurfural (HMF), a platform chemical, and its derivatives. This study could provide insights into the conversion processes of organic compounds and their use in creating sustainable materials (Chernyshev et al., 2017).
4. Environmental Impact of Chemical Additives
Marsh et al. (1999) focus on the environmental impact of chemical additives like ethers in gasoline, discussing their properties and the need for property measurements. This could relate to the environmental assessment of similar chemical compounds (Marsh et al., 1999).
5. Catalytic Non-Enzymatic Kinetic Resolution
Pellissier (2011) explores catalytic non-enzymatic procedures in asymmetric organic synthesis, providing insight into the synthesis and application of chiral compounds, which may be relevant for understanding the synthesis processes of complex organic compounds (Pellissier, 2011).
Safety And Hazards
While I couldn’t find specific safety and hazard information for this compound, compounds with similar structures, such as (tert-Butyldimethylsilyloxy)acetaldehyde, are known to be flammable and can cause skin and eye irritation2.
Direcciones Futuras
The use of this compound in the synthesis of C26-hydroxyepothilone D derivatives suggests potential applications in the development of new drugs and therapies1. However, more research is needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
(5S)-5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYSULRVHITNL-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432712 |
Source


|
| Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
CAS RN |
187527-25-9 |
Source


|
| Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

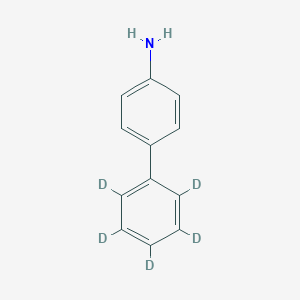
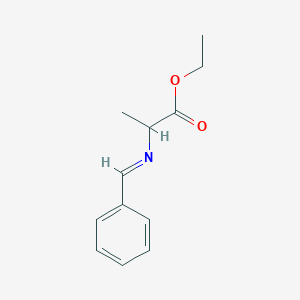
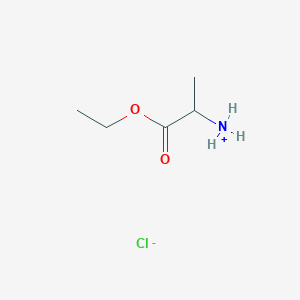
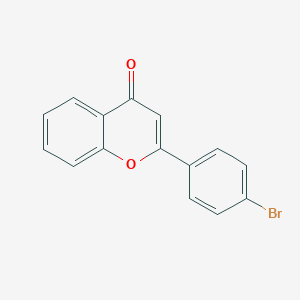
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
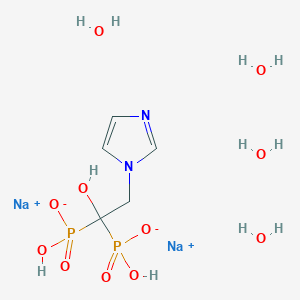

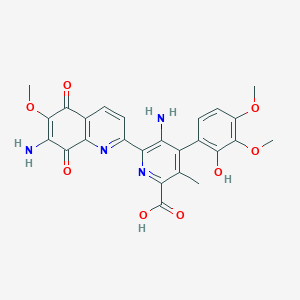
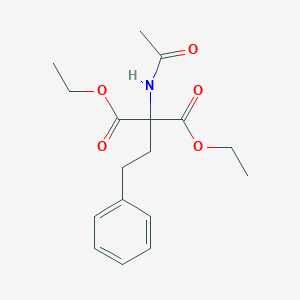



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
